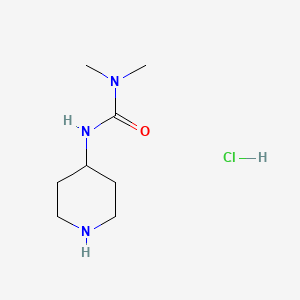
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride
描述
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is a useful research compound. Its molecular formula is C8H18ClN3O and its molecular weight is 207.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a piperidine ring attached to a urea moiety, which is essential for its biological activity. The molecular formula is C₉H₁₄ClN₃O, and it has a molecular weight of approximately 201.68 g/mol. The presence of the piperidine ring contributes to the compound's ability to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antidiabetic Effects : Research indicates that this compound may enhance insulin sensitivity and modulate glucose metabolism, making it a candidate for diabetes treatment.
- Neuroprotective Properties : Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Studies have shown that it can mitigate oxidative stress and inflammation in neural tissues.
- Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives exhibit antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .
In Vitro Studies
In vitro experiments have demonstrated that this compound interacts with several biological pathways:
- Insulin Signaling Pathways : The compound has been shown to enhance insulin signaling in cellular models, indicating its potential as an antidiabetic agent.
- Oxidative Stress Reduction : It exhibits significant antioxidant properties, reducing markers of oxidative stress in neuronal cells .
In Vivo Studies
Animal model studies further support the compound's therapeutic potential:
- Diabetes Models : In diabetic rats, administration of this compound resulted in improved glucose tolerance and reduced blood glucose levels.
- Neurodegeneration Models : In models of neurodegeneration, the compound demonstrated protective effects against neurotoxic agents, leading to improved behavioral outcomes and reduced neuronal loss .
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
科学研究应用
Medicinal Chemistry Applications
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride has been investigated for its potential therapeutic effects in several areas:
- Antidiabetic Activity : Research indicates that this compound may enhance insulin sensitivity and modulate glucose metabolism, making it a candidate for developing antidiabetic agents. Studies have shown its ability to interact with insulin signaling pathways, potentially offering new treatments for diabetes .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in models of neurodegeneration. Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases by mitigating oxidative stress and inflammation within neural tissues .
- Soluble Epoxide Hydrolase Inhibition : As an inhibitor of soluble epoxide hydrolase (sEH), this compound plays a role in modulating inflammation and protecting against conditions such as hypertension and neuropathic pain. This inhibition mechanism is critical in the context of cardiovascular health and pain management .
Biological Studies
The compound's interactions with various biological systems have been extensively studied:
- Metabolic Pathways : Investigations into the metabolic pathways affected by this compound reveal significant impacts on glucose metabolism and lipid signaling. This positions the compound as a promising agent in metabolic disease research .
- Pharmacokinetics : Studies on pharmacokinetic parameters indicate that the compound exhibits favorable absorption and distribution characteristics, enhancing its viability as a therapeutic candidate. Its low nanomolar inhibitory potency against sEH underscores its potential effectiveness .
Organic Synthesis Applications
In organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : The compound is utilized in synthesizing other organic compounds due to its ability to undergo nucleophilic substitutions and condensation reactions. Its structural features facilitate the formation of more complex molecules essential for drug development .
Case Studies
Several studies highlight the efficacy and versatility of this compound:
属性
IUPAC Name |
1,1-dimethyl-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVQXFDMAZKCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















